molecular formula C26H23N3O3S B11460691 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11460691
M. Wt: 457.5 g/mol
InChI Key: FTYXTFZADBZJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound that features a unique combination of benzodioxine, thieno, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common approach involves the use of ring-closing metathesis to form the benzodioxine ring, followed by various coupling reactions to introduce the thieno and naphthyridine moieties . Reaction conditions often include the use of catalysts such as nitro-Grela and [Ir(cod)Cl]2/BIDIME-dimer for enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 6-BENZYL-2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways . Detailed studies would be required to elucidate the exact mechanisms and identify the key molecular interactions involved .

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C26H23N3O3S/c27-23-19-12-18-15-29(14-16-4-2-1-3-5-16)9-8-20(18)28-26(19)33-25(23)24(30)17-6-7-21-22(13-17)32-11-10-31-21/h1-7,12-13H,8-11,14-15,27H2

InChI Key

FTYXTFZADBZJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCCO5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.